molecular formula C12H20O5 B1610056 Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate CAS No. 189509-22-6

Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate

Cat. No. B1610056
M. Wt: 244.28 g/mol
InChI Key: WHKXSXPMLULVEK-UHFFFAOYSA-N
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Description

Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate is a chemical compound with the CAS Number: 189509-22-6 . It has a molecular weight of 244.29 and its molecular formula is C12H20O5 . The compound is also known by its IUPAC name, ethyl 2- (8-hydroxy-1,4-dioxaspiro [4.5]decan-8-yl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20O5/c1-2-15-10 (13)9-11 (14)3-5-12 (6-4-11)16-7-8-17-12/h14H,2-9H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Antioxidative and Anti-inflammatory Properties

Research on derivatives from red seaweed Gracilaria opuntia indicates the isolation of highly oxygenated 2H-chromen derivatives showing significant antioxidative activity and anti-inflammatory properties through inhibition of cyclooxygenase and lipoxygenase, suggesting potential therapeutic applications (Makkar & Chakraborty, 2018).

Antimicrobial Activities

Compounds isolated from the culture broth of Talaromyces verruculosus demonstrated significant antimicrobial activities against bacteria and fungi, illustrating the potential of similar structures in developing new antimicrobial agents (Miao et al., 2012).

Enzymatic Synthesis Applications

A study on the enzymatic hydrolysis of specific esters for producing an anti-asthma drug prototype highlights the utility of similar compounds in drug synthesis, emphasizing the relevance of enzymatic processes in the efficient production of pharmaceutically active compounds (Bevilaqua et al., 2004).

Nonlinear Optical Materials

The synthesis and characterization of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new organic material for nonlinear optical devices demonstrate the potential applications of spirocyclic compounds in the development of advanced optical materials (Kagawa et al., 1994).

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-2-15-10(13)9-11(14)3-5-12(6-4-11)16-7-8-17-12/h14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKXSXPMLULVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC2(CC1)OCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455119
Record name 1,4-Dioxaspiro[4.5]decane-8-acetic acid, 8-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate

CAS RN

189509-22-6
Record name 1,4-Dioxaspiro[4.5]decane-8-acetic acid, 8-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
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Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
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Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
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Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate

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